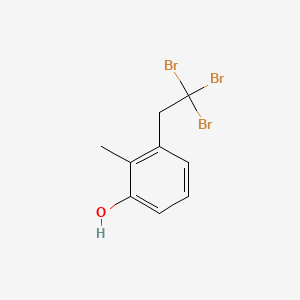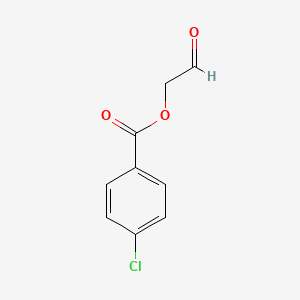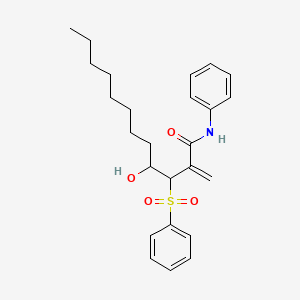
N,N-Dimethyl-N'-((E)-2-phenylcyclopropyl)formamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine is an organic compound belonging to the class of formamidines Formamidines are characterized by the presence of a formamidine functional group, which consists of an amino nitrogen atom conjugated with the π-electrons of a C=N double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine typically involves the condensation of a suitable amine with a formamide derivative. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with a cyclopropylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Permanganate in an alkaline medium or hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted formamidine derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamidine: The simplest amidine, with the structure HC(=NH)NH2.
Benzamidine: An amidine derivative with a benzene ring, used as a protease inhibitor.
Pentamidine: A diamidine compound used as an antimicrobial agent.
Uniqueness
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
101398-73-6 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-(2-phenylcyclopropyl)methanimidamide |
InChI |
InChI=1S/C12H16N2/c1-14(2)9-13-12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |
Clé InChI |
IUCJBKQMJIEQGY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1CC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)

![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)

![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)




![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)

